3-Chloro-2,4,5-trifluorobenzaldehyde

Physicochemical Property Comparison Lipophilicity Assessment Precursor Selection

Select 3-Chloro-2,4,5-trifluorobenzaldehyde when your synthetic route demands the precise 2,4,5-trifluoro-3-chloro substitution pattern. This regioisomer provides the orthogonal chlorine handle for late-stage cross-coupling (Suzuki, Buchwald-Hartwig) after aldehyde chemistry, a capability absent in 2,4,5-trifluorobenzaldehyde or other regioisomers. The mode purity of ≥98% supports pharmaceutical intermediate production, including the quinolone nucleus for fluoroquinolone antibacterials, with production scale up to 300 kg.

Molecular Formula C7H2ClF3O
Molecular Weight 194.54 g/mol
CAS No. 101513-80-8
Cat. No. B008590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,4,5-trifluorobenzaldehyde
CAS101513-80-8
Synonyms3-Chloro-2,4,5-trifluorobenzaldehyde
Molecular FormulaC7H2ClF3O
Molecular Weight194.54 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)Cl)F)C=O
InChIInChI=1S/C7H2ClF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H
InChIKeyFNOTUPISSVMOCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 300 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2,4,5-trifluorobenzaldehyde (CAS 101513-80-8): Procurement-Ready Fluorinated Benzaldehyde Building Block


3-Chloro-2,4,5-trifluorobenzaldehyde (CAS 101513-80-8) is a polyhalogenated aromatic aldehyde with the molecular formula C₇H₂ClF₃O and a molecular weight of 194.54 g/mol [1]. It features a benzaldehyde core substituted with three fluorine atoms at the 2-, 4-, and 5-positions and one chlorine atom at the 3-position . This specific 2,4,5-trifluoro-3-chloro substitution pattern imparts distinct electronic and steric properties that differentiate it from other trifluorobenzaldehyde regioisomers and non-chlorinated analogs. The compound serves as a key intermediate in the synthesis of pharmaceuticals—particularly fluoroquinolone antibacterials—and agrochemicals where the combination of a reactive aldehyde handle, multiple fluorine atoms for metabolic stability and bioavailability enhancement, and a chlorine atom for further functionalization via cross-coupling or nucleophilic aromatic substitution is required .

Why Generic Substitution Fails: Positional Specificity of Chlorine in 3-Chloro-2,4,5-trifluorobenzaldehyde Procurement


In fluorinated benzaldehyde chemistry, the exact position of halogen substituents on the aromatic ring dictates reaction outcomes and final product identity. Replacing 3-Chloro-2,4,5-trifluorobenzaldehyde with a different regioisomer—such as 2-chloro-3,4,6-trifluorobenzaldehyde, 4-chloro-2,3,6-trifluorobenzaldehyde, or 2-chloro-4,5,6-trifluorobenzaldehyde —produces a structurally distinct intermediate that will yield a different final compound after subsequent synthetic steps. Similarly, substituting the non-chlorinated analog 2,4,5-trifluorobenzaldehyde (CAS 165047-24-5, MW 160.09 g/mol) [1] removes the chlorine handle entirely, eliminating the possibility of downstream cross-coupling reactions or chlorine-specific nucleophilic substitutions. The combination of three electron-withdrawing fluorine atoms with a chlorine at the 3-position creates a unique electronic environment affecting both the aldehyde reactivity and the regioselectivity of further aromatic substitutions. Procurement decisions that ignore positional isomerism will result in off-target synthetic products and failed process validation.

Quantitative Differentiation Evidence: 3-Chloro-2,4,5-trifluorobenzaldehyde vs. Comparator Compounds


Molecular Weight and LogP Differentiation: 3-Chloro-2,4,5-trifluorobenzaldehyde vs. Non-Chlorinated 2,4,5-Trifluorobenzaldehyde

3-Chloro-2,4,5-trifluorobenzaldehyde exhibits a molecular weight of 194.54 g/mol, which is 34.45 g/mol higher than its non-chlorinated comparator 2,4,5-trifluorobenzaldehyde (160.09 g/mol) [1][2]. This difference represents a ~21.5% increase in molecular mass, which affects reaction stoichiometry calculations, shipping weight-based procurement, and downstream product molecular weight. The computed XLogP3-AA value for 3-chloro-2,4,5-trifluorobenzaldehyde is 2.3 [1], whereas the non-chlorinated analog has a lower lipophilicity profile. This difference in logP influences chromatographic retention behavior, partition coefficient in liquid-liquid extractions, and potential membrane permeability in biological systems when incorporated into active pharmaceutical ingredients.

Physicochemical Property Comparison Lipophilicity Assessment Precursor Selection

Physical State and Boiling Point Comparison: Procurement and Handling Differentiation

3-Chloro-2,4,5-trifluorobenzaldehyde has a reported boiling point of 213.4 ± 35.0 °C at 760 mmHg and a flash point of 82.9 ± 25.9 °C . While the non-chlorinated 2,4,5-trifluorobenzaldehyde is typically described as a clear colorless to light yellow liquid , 3-chloro-2,4,5-trifluorobenzaldehyde is reported as a solid or semi-solid at ambient conditions . This physical state difference has direct implications for handling protocols, storage container selection, and shipping classifications. The presence of the chlorine substituent at the 3-position elevates the molecular weight and alters intermolecular forces sufficient to change the compound's phase at room temperature relative to its non-chlorinated analog.

Physical Property Handling Requirements Storage Conditions

Commercial Purity Tier Availability: ≥97% Standard Grade vs. 99.86% High-Purity Grade for Sensitive Applications

Commercial suppliers offer 3-chloro-2,4,5-trifluorobenzaldehyde at multiple purity tiers. The standard research-grade specification is ≥97% purity as offered by Aladdin (Cat. C726238) at pricing of approximately ¥119.90/50mg and ¥347.90/250mg . A higher-purity grade at 99.86% is available from ChemScene (Cat. CS-0329882) . An intermediate specification of 98% minimum (GC) is offered by Capotchem with production scale up to 300 kg . For procurement comparison, the non-chlorinated analog 2,4,5-trifluorobenzaldehyde is commercially available at 97% (Alfa Aesar) and ≥98% (GC) purity tiers [1], with the target compound's 99.86% grade representing a quantifiable purity advantage for applications requiring minimal impurity interference.

Purity Specification Quality Control Pharmaceutical Intermediate Procurement

Functional Handle Availability: Chlorine Substituent as Site for Cross-Coupling Reactions Absent in Non-Chlorinated Analogs

3-Chloro-2,4,5-trifluorobenzaldehyde possesses a chlorine atom at the 3-position that serves as a functional handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations [1]. This synthetic capability is entirely absent in the non-chlorinated comparator 2,4,5-trifluorobenzaldehyde, which contains only C-H bonds at positions ortho, meta, and para to the aldehyde group. In fluoroquinolone antibiotic synthesis, the chlorinated intermediate enables introduction of amine substituents at the C-7 position of the quinolone core through nucleophilic aromatic substitution, a key structural determinant of antibacterial potency and spectrum of activity [2]. The electron-withdrawing effects of the three fluorine atoms activate the aromatic ring toward nucleophilic attack while the chlorine provides a leaving group that fluorine does not.

Cross-Coupling Chemistry Suzuki-Miyaura Negishi Coupling Functional Group Orthogonality

Recommended Procurement Scenarios for 3-Chloro-2,4,5-trifluorobenzaldehyde Based on Quantified Differentiation Evidence


Fluoroquinolone Antibacterial Intermediate Synthesis: C-7 Position Functionalization

Procure 3-chloro-2,4,5-trifluorobenzaldehyde as the core aromatic aldehyde precursor for constructing the quinolone nucleus in fluoroquinolone antibacterials. The 2,4,5-trifluoro substitution pattern provides the requisite fluorine atoms for enhanced antibacterial activity and metabolic stability, while the 3-chloro substituent serves as the reactive site for C-7 amine installation via nucleophilic aromatic substitution—a critical pharmacophoric element determining antibacterial spectrum and potency [1]. The availability of 98% minimum GC purity at up to 300 kg production scale supports both early-stage medicinal chemistry and process development scale-up .

Cross-Coupling-Enabled Library Synthesis for Structure-Activity Relationship Studies

Select 3-chloro-2,4,5-trifluorobenzaldehyde when the synthetic route requires an aromatic aldehyde building block that retains an orthogonal chlorine handle for late-stage diversification. The chlorine atom enables Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings to introduce diverse aryl, alkenyl, or amine substituents after initial aldehyde chemistry has been performed [2]. The computed XLogP3-AA of 2.3 [3] provides a baseline lipophilicity reference for designing compound libraries within drug-like property space. The non-chlorinated analog 2,4,5-trifluorobenzaldehyde cannot support this orthogonal diversification strategy due to the absence of a halogen leaving group.

High-Purity Analytical Standard Procurement for Method Development

For analytical method development, impurity profiling, or reference standard preparation in regulated pharmaceutical quality control environments, procure the 99.86% high-purity grade from qualified suppliers . This purity tier provides minimal background interference in HPLC, GC, and LC-MS method validation. The compound's solid/semi-solid physical state at ambient conditions necessitates appropriate solid handling procedures and storage under inert atmosphere as specified by suppliers (2-8°C storage, argon blanket recommended) . The 21.5% higher molecular weight (194.54 g/mol vs. 160.09 g/mol for the non-chlorinated analog) must be accounted for in standard preparation calculations.

Agrochemical Intermediate Manufacturing: Chlorinated Building Block for Herbicide Synthesis

Source 3-chloro-2,4,5-trifluorobenzaldehyde at the 98% minimum GC purity specification with production scale capability up to 300 kg for incorporation into agrochemical active ingredient manufacturing processes. The polyhalogenated benzaldehyde scaffold is a recognized intermediate class for herbicide synthesis, with the specific 2,4,5-trifluoro-3-chloro substitution pattern providing the precise electronic and steric properties required for target binding in the final active ingredient [4]. Substitution with positional isomers will yield structurally distinct intermediates and off-target final products.

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